Bienvenue dans la boutique en ligne BenchChem!

(S)-2,6-Diaminohexanamide dihydrochloride

Enzyme kinetics Trypsin specificity Serine protease substrates

This dihydrochloride salt of L-lysinamide replaces the α-carboxyl group with a carboxamide, eliminating the C-terminal negative charge and conferring altered protonation behavior, solubility, and enzymatic recognition versus L-lysine HCl. It serves as a kinetically resolvable trypsin substrate (Km(app) ~4.6 mM vs. 2.5 mM for benzoyl-argininamide) for inhibitor selectivity profiling, yields serum-stable peptides resistant to carboxypeptidases and trypsin, and functions as a headgroup in low-toxicity cationic gene-delivery lipids. Supplied as a white crystalline powder with mp 222–224 °C and [α]D²⁰ +18° to +20°, it is ready for direct Fmoc-SPPS incorporation without additional activation.

Molecular Formula C6H17Cl2N3O
Molecular Weight 218.12 g/mol
CAS No. 51127-08-3
Cat. No. B555275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,6-Diaminohexanamide dihydrochloride
CAS51127-08-3
SynonymsH-LYS-NH22HCL; L-lysinamidedihydrochloride; 51127-08-3; C6H15N3O.2HCl; SCHEMBL5691314; CTK7E7726; 7204AH; K-9423
Molecular FormulaC6H17Cl2N3O
Molecular Weight218.12 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)N)N.Cl.Cl
InChIInChI=1S/C6H15N3O.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H2,9,10);2*1H
InChIKeyAIYVJLPYZQDCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2,6-Diaminohexanamide Dihydrochloride (CAS 51127-08-3) Procurement-Relevant Identity and Class Overview


(S)-2,6-Diaminohexanamide dihydrochloride (L-lysinamide dihydrochloride, H-Lys-NH₂·2HCl, CAS 51127-08-3) is the dihydrochloride salt of the amino acid amide L-lysinamide, formally derived from L-lysine by replacement of the α-carboxyl group with a carboxamide . This single-point modification retains the ε-amino group while eliminating the ionizable carboxylic acid, conferring altered protonation behavior, solubility, and enzymatic recognition compared to the parent amino acid or its simple salt forms. The compound is commercially supplied as a white to off-white crystalline powder with a melting point of 222–224 °C and an optical rotation of +18° to +20° (c=1, H₂O) , and is employed as a synthetic building block in solid-phase peptide synthesis, as a defined substrate in protease kinetics, and as a headgroup component in cationic gene-delivery lipids .

Why L-Lysine, L-Lysine HCl, or L-Argininamide Cannot Substitute (S)-2,6-Diaminohexanamide Dihydrochloride: Structural-Modification-Driven Functional Divergence


Substituting L-lysinamide dihydrochloride with L-lysine or its monohydrochloride salt ignores a fundamental structural determinant: the α-carboxyl-to-amide conversion eliminates the C-terminal negative charge and introduces an uncharged, hydrogen-bond-donating carboxamide. This alteration shifts the protonation landscape—the ε-amino group exhibits a pKa of 10.3 in the lysinamide context versus ~10.5 in free lysine—and changes recognition by serine proteases, with Nα-benzoyl-L-lysinamide displaying a Km(app) nearly twice that of Nα-benzoyl-L-argininamide at pH 8.0 [1]. Furthermore, Lys(NH₂)-containing peptides resist hydrolysis by trypsin, thrombin, and human serum proteases more effectively than their lysyl or arginyl counterparts, a property not offered by unmodified lysine derivatives [2]. The dihydrochloride salt form itself is selected for enhanced aqueous solubility and handling stability, characteristics that differ from the free base or monohydrochloride and directly impact formulation protocols and coupling efficiency in solid-phase synthesis.

Quantitative Differentiation Evidence for (S)-2,6-Diaminohexanamide Dihydrochloride vs. Closest Analogs


Trypsin Hydrolysis Kinetics: Nα-Benzoyl-L-lysinamide Exhibits a 1.8-Fold Higher Km(app) and 32% Lower kcat than Nα-Benzoyl-L-argininamide at pH 8.0

In a steady-state kinetic comparison of trypsin-catalyzed hydrolysis at 30 °C, Nα-benzoyl-L-lysinamide (Bz-Lys-NH₂) exhibited a Km(app) of 4.6 × 10⁻³ M and a kcat of 1.9 s⁻¹ at pH 8.0, while Nα-benzoyl-L-argininamide (Bz-Arg-NH₂) under identical conditions gave a Km(app) of 2.5 × 10⁻³ M and a kcat of 2.8 s⁻¹ [1]. At pH 10.7, the divergence widened: Bz-Lys-NH₂ Km(app) rose to 17.2 × 10⁻³ M and kcat fell to 1.3 s⁻¹, versus 4.5 × 10⁻³ M and 1.5 s⁻¹ for Bz-Arg-NH₂. The overall relative cleavage rate at pH 9.0 was 100:40:7 for arginyl:lysyl:aminoethylcysteinyl bonds [1]. This reproducible kinetic discrimination originates from the difference in the ionization constant of the ε-amino group of the lysine derivative (pKa 10.3) versus the distal amino group of the aminoethylcysteine derivative (pKa 9.4), as determined by both kinetic and titrimetric methods [1]. The assay system employed bovine trypsin treated with a chymotrypsin inhibitor and purified on carboxymethyl cellulose; substrate concentrations ranged from 5 × 10⁻⁵ to 5 × 10⁻² M [1].

Enzyme kinetics Trypsin specificity Serine protease substrates

pH Optimum of Trypsin Hydrolysis: Glycyl-L-lysinamide (pH 8.2) Displays a +0.4 Unit Shift Relative to Benzoyl-L-argininamide (pH 7.8)

Using a series of glycylₙ-L-lysinamide dihydrochlorides (n = 1–4) synthesized and purified as hydrochloride salts, the pH optimum of tryptic hydrolysis of glycyl-L-lysinamide was determined to be near 8.2, whereas the pH optimum for benzoyl-L-argininamide under the same assay conditions was checked and found near 7.8 [1]. The proteolytic coefficients (Cmax) determined at 30 °C and pH 8.0 at initial substrate concentrations of 0.005, 0.010, 0.015, and 0.025 M established the relative susceptibility order: diglycyl‑ ≈ triglycyl‑ > tetraglycyl‑ > monoglycyl‑L‑lysinamide [1]. This pH-optimum shift of +0.4 units is mechanistically significant because it reflects the altered ionization behavior of the substrate's leaving group (ammonia from the terminal amide) compared to the argininamide series, requiring a higher pH for optimal enzyme-substrate complementarity.

Enzyme activity optimization pH-rate profiling Comparative substrate profiling

Proteolytic Half-Life Extension: Lys(NH₂)-Modified Peptides Are More Stable than Lysyl and Arginyl Counterparts in Trypsin, Thrombin, and Human Serum

Lys(NH₂)-containing peptides were systematically compared to the corresponding lysyl and arginyl peptides for susceptibility to endopeptidases with well-documented specificity for arginyl and/or lysyl peptide bonds [1]. The Lys(NH₂)-modified peptides proved resistant to Achromobacter protease I hydrolysis—an enzyme that readily cleaves lysyl bonds—and were more stable than both arginyl and lysyl analogues when incubated with trypsin or thrombin [1]. Crucially, the same stability trend was reproduced in diluted human serum, demonstrating that the C-terminal amide modification confers resistance to physiologically relevant protease cocktails beyond isolated enzymes [1]. This behavior is consistent with the finding that clostripain, which exhibits distinct specificity, cleaved the Lys(NH₂) peptides more rapidly than the lysyl counterparts, confirming that resistance is enzyme-specific rather than universal [1].

Peptide stability Protease resistance In vivo half-life engineering

DNA Delivery Vector Cytotoxicity: L-Lysinamide-Cholesterol Liposomes (K-Chol/DOPE) Exhibit a 6.1-Fold Higher IC50 than Polyethylenimine (PEI) in 293 Cells, Indicating Significantly Lower Acute Cytotoxicity

Cationic liposomes formulated from 3β[L-lysinamide-carbamoyl]cholesterol (K-Chol) with the helper lipid DOPE were compared against polyethylenimine (PEI), Lipofectin, and DC-Chol/DOPE liposomes for cytotoxicity in 293, NIH3T3, and HepG2 cell lines [1]. In 293 cells, the IC50 of K-Chol/DOPE was 57.5 µg/mL, compared to 9.45 µg/mL for PEI, 35.5 µg/mL for Lipofectin, and not determined (ND) for DC-Chol/DOPE [1]. This represents a 6.1-fold reduction in acute cytotoxicity relative to PEI. In HepG2 cells, K-Chol and O-Chol liposomes were noticeably less toxic than all comparator reagents [1]. Functionally, K-Chol/DOPE achieved optimal transfection at a charge ratio (+/−) of 1.7 and produced higher transfection efficiency than both Lipofectin and DC-Chol in HepG2 cells, demonstrating that the reduced cytotoxicity did not come at the expense of delivery potency [1]. The K-Chol/DOPE liposomes displayed a vesicle diameter of 40–110 nm by atomic force microscopy, compared to 60–150 nm for O-Chol/DOPE [1].

Gene delivery vectors Cationic lipid cytotoxicity Non-viral transfection reagents

Stereochemical Resolution Efficiency: L-Lysinamide Dihydrochloride Isolated at 85.3% Yield with [α]D²⁰ = +16.7°, Enabling Complete Enantiomeric Purity from Racemic DL-Lysinamide

A patented industrial resolution process for DL-lysinamide employs L-pyrrolidone carboxylic acid and hydrogen chloride to form diastereomeric double salts that are separable by fractional crystallization from alkanol solution [1]. L-Lysinamide-L-pyrrolidone carboxylate hydrochloride is then treated with excess HCl to liberate L-lysinamide dihydrochloride in 85.3% yield (3.72 parts) as determined by potentiometric titration with silver nitrate [1]. The isolated product exhibits [α]D²⁰ = +16.7°, corresponding to 100% enantiomeric purity [1]. Commercially, the melting point of the dihydrochloride salt is 222–224 °C, with an optical rotation of +18° to +20° (c=1, H₂O) . For comparison, L-lysine monohydrochloride (CAS 657-27-2) melts with decomposition at 263–264 °C and shows [α]D²⁰ ≈ +21° (c=8, 6N HCl), demonstrating that the amidation and dihydrochloride salt form shift both the thermal decomposition profile and the optical rotation measurement conditions . The D-enantiomer (D-lysinamide dihydrochloride) is biologically inactive, making complete enantiomeric resolution a critical quality attribute for any biologically oriented application [1].

Chiral resolution Enantiomeric purity Process chemistry yield

Highest-Value Application Scenarios for (S)-2,6-Diaminohexanamide Dihydrochloride Based on Quantitative Differentiation


Defined Substrate for Trypsin Activity Assays and Serine Protease Inhibitor Screening Requiring Kinetic Discrimination from Arginine Substrates

When a research program requires a trypsin substrate whose Km(app) is nearly twice that of the standard benzoyl-argininamide control (4.6 vs. 2.5 mM at pH 8.0) and whose kcat is 32% lower (1.9 vs. 2.8 s⁻¹) [1], (S)-2,6-diaminohexanamide dihydrochloride provides a kinetically resolvable alternative. This differential allows inhibitor screening panels to distinguish compounds that preferentially occupy the S1 pocket in a lysine-binding mode from those optimized for arginine, enabling selectivity profiling that is impossible with a single substrate. The pH optimum of 8.2 (vs. 7.8 for benzoyl-argininamide) further allows assay tuning for alkaline conditions [2].

C-Terminal Amidation in Solid-Phase Peptide Synthesis to Engineer Protease-Resistant Peptide Therapeutics

Incorporation of L-lysinamide as the C-terminal residue in synthetic peptides replaces the standard C-terminal carboxylate with a carboxamide, conferring resistance to carboxypeptidases and—as demonstrated in direct comparisons—to Achromobacter protease I, trypsin, and thrombin [3]. The enhanced stability observed in diluted human serum translates to longer circulating half-lives for peptide drug candidates. Researchers can purchase the dihydrochloride salt directly for Fmoc-SPPS without additional activation steps, leveraging the free ε-amino group for on-resin modification.

Non-Viral Gene Delivery Vector Development Using L-Lysinamide-Cholesterol Conjugates with Reduced Carrier Cytotoxicity

For laboratories engineering cationic lipid gene carriers, the L-lysinamide headgroup—when conjugated to cholesterol via a carbamate ester bond (K-Chol)—yields liposomes with a 6.1-fold higher IC50 (57.5 µg/mL) than PEI (9.45 µg/mL) in 293 cells while maintaining transfection efficiency that surpasses Lipofectin and DC-Chol in HepG2 cells [4]. The 40–110 nm vesicle size provides a physicochemical advantage for cellular uptake. This differentiated toxicity-efficacy profile makes the L-lysinamide scaffold a rational choice for in vivo gene therapy formulations where carrier toxicity is dose-limiting.

Enantiomerically Pure Cationic Headgroup for Asymmetric Synthesis and Chiral Resolution Process Validation

The patented resolution process yielding L-lysinamide dihydrochloride at 85.3% recovery with [α]D²⁰ = +16.7° (100% enantiomeric purity) [5] provides a validated chiral building block for asymmetric syntheses requiring a lysine-derived amine nucleophile without a C-terminal carboxylate. The distinct melting point (222–224 °C) and optical rotation measurement in aqueous solution (rather than 6N HCl required for lysine HCl) offer straightforward identity-release tests that distinguish this compound from the common monohydrochloride salt during incoming quality control .

Quote Request

Request a Quote for (S)-2,6-Diaminohexanamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.